

Angelic Acid Methyl Ester thermodynamic stability studies

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Compound of Interest

Compound Name: Angelic Acid Methyl Ester

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An In-depth Technical Guide to the Thermodynamic Stability of **Angelic Acid Methyl Ester**

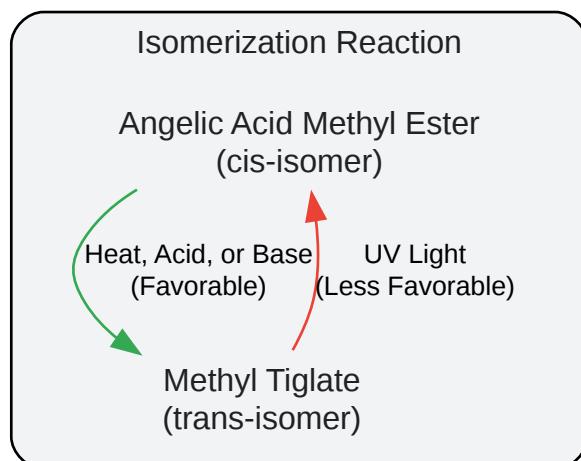
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of **angelic acid methyl ester**. It focuses on the isomerization equilibrium between **angelic acid methyl ester** and its more stable trans-isomer, methyl tiglate. This document includes quantitative thermodynamic data derived from literature values, detailed experimental protocols for stability assessment, and visualizations of the core chemical and experimental processes.

Introduction: Isomerism and Stability

Angelic acid methyl ester, formally (2Z)-2-methylbut-2-enoate, is the cis-isomer of methyl 2-methyl-2-butenoate. Its geometric isomer is methyl tiglate, the trans or E-isomer. This stereoisomeric relationship is the foundation of its thermodynamic properties. Due to steric hindrance between the methyl and methoxycarbonyl groups in the cis configuration, **angelic acid methyl ester** is thermodynamically less stable than methyl tiglate.^{[1][2]} This inherent instability leads to a facile isomerization to the more stable trans form, a critical consideration in synthesis, purification, and storage.^[1]

The isomerization is a reversible reaction that can be catalyzed by heat, strong mineral acids, or bases.^[1] Understanding the equilibrium position and the thermodynamic parameters governing this transformation is essential for professionals handling these compounds.



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Caption: Isomerization between **Angelic Acid Methyl Ester** and Methyl Tiglate.

Quantitative Thermodynamic Data

The thermodynamic stability of **angelic acid methyl ester** is best understood by examining the equilibrium constant (K_{eq}) and the standard Gibbs free energy change (ΔG°) for its isomerization to methyl tiglate.

Equilibrium Constant (K_{eq})

An experimental study of the thermal equilibrium between the two isomers found that the mixture contains 7.23% methyl angelate and 90.48% methyl tiglate. From this data, the equilibrium constant can be calculated.

The isomerization reaction is: **Angelic Acid Methyl Ester** \rightleftharpoons Methyl Tiglate

The equilibrium constant (K_{eq}) is given by the ratio of the concentration of the product to the reactant at equilibrium: $K_{eq} = [\text{Methyl Tiglate}] / [\text{Angelic Acid Methyl Ester}]$ $K_{eq} = 90.48 / 7.23 \approx 12.51$

Standard Gibbs Free Energy Change (ΔG°)

The standard Gibbs free energy change for the isomerization can be calculated from the equilibrium constant using the following equation:[2][3]

$$\Delta G^\circ = -RT \ln(K_{eq})$$

Where:

- R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)
- T is the absolute temperature in Kelvin (assuming standard temperature of 298.15 K)
- K_{eq} is the equilibrium constant (12.51)

$$\Delta G^\circ = -(8.314 \text{ J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}) \times (298.15 \text{ K}) \times \ln(12.51) \quad \Delta G^\circ \approx -6259 \text{ J}\cdot\text{mol}^{-1} \quad \Delta G^\circ \approx -6.26 \text{ kJ}\cdot\text{mol}^{-1}$$

The negative value of ΔG° confirms that the isomerization to methyl tiglate is a spontaneous process under standard conditions, and that methyl tiglate is the thermodynamically favored isomer.

Enthalpy and Entropy of Isomerization

Direct experimental values for the standard enthalpy of formation (ΔH_f°) or heat of combustion for both **angelic acid methyl ester** and methyl tiglate are not readily available in the surveyed literature. Consequently, the experimental standard enthalpy (ΔH°) and entropy (ΔS°) of isomerization cannot be definitively calculated at this time. These values could be determined experimentally through calorimetric studies or estimated using computational chemistry methods.

Table 1: Thermodynamic Parameters for the Isomerization of **Angelic Acid Methyl Ester** to Methyl Tiglate

Parameter	Symbol	Value	Units	Notes
Equilibrium Constant	K_{eq}	12.51	Unitless	Calculated from equilibrium mixture composition. [4]
Standard Gibbs Free Energy	ΔG°	-6.26	$\text{kJ}\cdot\text{mol}^{-1}$	Calculated at 298.15 K. Confirms spontaneity.
Standard Enthalpy	ΔH°	Data not available	$\text{kJ}\cdot\text{mol}^{-1}$	Requires calorimetric data or computational modeling.

| Standard Entropy | ΔS° | Data not available | $\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$ | Requires ΔH° for calculation. |

Experimental Protocol: Determination of Isomerization Equilibrium

This section outlines a representative experimental protocol for determining the thermodynamic equilibrium between **angelic acid methyl ester** and methyl tiglate. The methodology is based on establishing equilibrium through heating and quantifying the resulting mixture using gas chromatography (GC). [5][6]

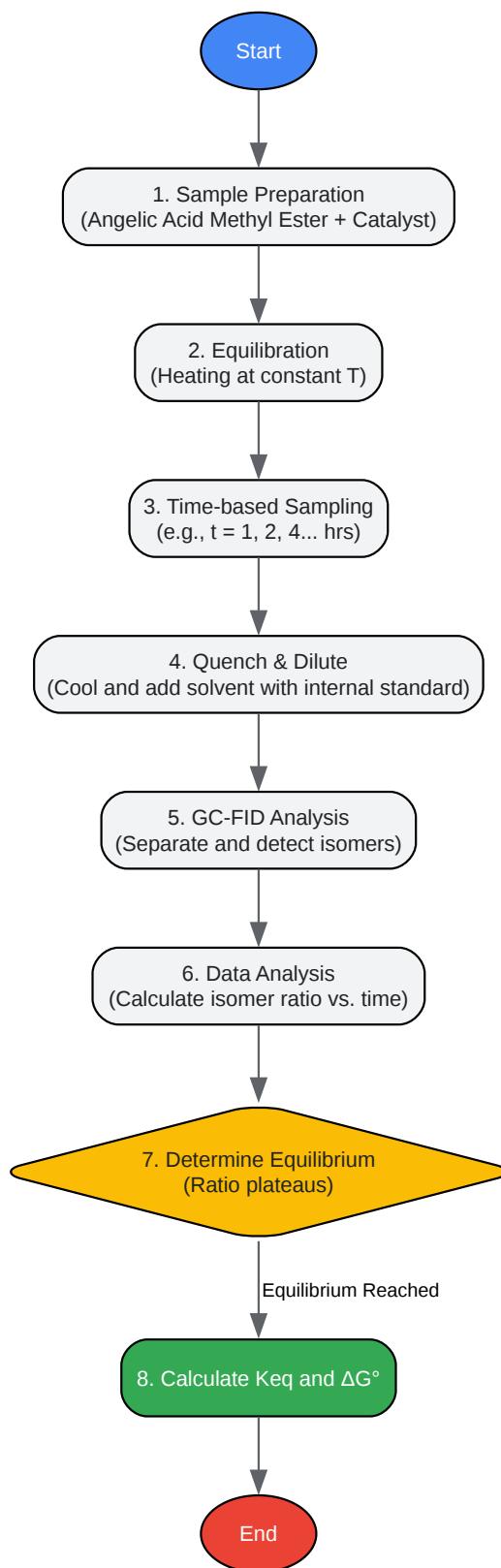
Materials and Equipment

- Reactant: High-purity **angelic acid methyl ester** (>95%)
- Catalyst: p-Toluenesulfinic acid or concentrated Sulfuric Acid
- Solvent (for GC): Heptane or Ethyl Acetate (GC grade)
- Internal Standard (for GC): e.g., Methyl undecanoate or other suitable non-interfering ester

- Apparatus: Reaction vials with screw caps, heating block or oil bath, volumetric flasks, pipettes, gas chromatograph with a Flame Ionization Detector (GC-FID), and a suitable capillary column (e.g., highly polar poly(biscyanopropyl siloxane) or wax-type column).[7]

Procedure

- Sample Preparation: Prepare several reaction vials. To each vial, add a precisely weighed amount of **angelic acid methyl ester** (e.g., 100 mg).
- Catalyst Addition: Add a catalytic amount of p-toluenesulfinic acid (e.g., 1-2 mg) to each vial.
- Equilibration: Place the sealed vials in a heating block set to a constant temperature (e.g., 130°C).[5] Remove individual vials at predetermined time intervals (e.g., 1, 2, 4, 8, 16, and 24 hours) to monitor the approach to equilibrium.
- Quenching and Sample Dilution: Immediately cool the removed vials to room temperature to quench the reaction. Dilute the contents of each vial in a volumetric flask with the chosen solvent containing a known concentration of the internal standard.
- GC Analysis: Inject an aliquot of each prepared sample into the GC-FID. The GC method should be optimized to achieve baseline separation of **angelic acid methyl ester**, methyl tiglate, and the internal standard.[6][7] A typical temperature program would involve an initial hold followed by a ramp to a final temperature to ensure elution of all components.
- Data Analysis:
 - Identify the peaks corresponding to **angelic acid methyl ester** and methyl tiglate based on the retention times of pure standards.
 - Calculate the concentration of each isomer in the samples by comparing their peak areas to the peak area of the internal standard.
 - Plot the concentration ratio ([Methyl Tiglate] / [**Angellic Acid Methyl Ester**]) against time. The ratio will plateau when the reaction has reached equilibrium.
 - Use the plateau value to calculate the equilibrium constant, K_{eq} .

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